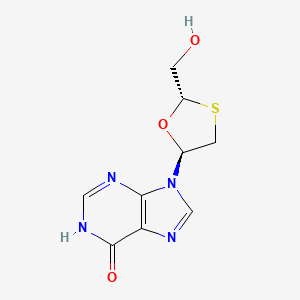

(-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine is a synthetic nucleoside analog. It is structurally related to naturally occurring nucleosides and has been studied for its potential applications in various fields, including medicinal chemistry and biochemistry. The compound features a unique oxathiolane ring, which distinguishes it from other nucleoside analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine typically involves the coupling of a hypoxanthine derivative with an oxathiolane precursor. One common method includes the use of a Mitsunobu reaction, where the hypoxanthine derivative is reacted with a protected oxathiolane in the presence of a phosphine and an azodicarboxylate. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as crystallization, purification by chromatography, and rigorous quality control to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

(-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The compound can be reduced under specific conditions to modify the oxathiolane ring.

Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group or the oxathiolane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Modified oxathiolane derivatives.

Substitution: Various substituted nucleoside analogs.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its role in DNA and RNA synthesis.

Medicine: Explored as a potential antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.

Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This incorporation can disrupt normal DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

Acyclovir: Another nucleoside analog used as an antiviral agent.

Zidovudine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.

Lamivudine: Used in the treatment of hepatitis B and HIV.

Uniqueness

(-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine is unique due to its oxathiolane ring, which provides distinct chemical properties and biological activity compared to other nucleoside analogs. This structural feature may enhance its stability and efficacy in therapeutic applications.

Biological Activity

The compound (-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine (CAS Number: 135483606) is a purine derivative featuring a hydroxymethyl oxathiolane moiety. This structural configuration suggests potential biological activities, particularly in antiviral and anticancer applications. Understanding its biological activity is essential for exploring its therapeutic potential.

- Molecular Formula: C9H10N4O3S

- Molecular Weight: 246.26 g/mol

- Structure: The compound consists of a hypoxanthine core substituted with a hydroxymethyl oxathiolane group.

The biological activity of this compound can be attributed to its interaction with nucleic acid metabolism and cellular processes. It is hypothesized that the oxathiolane ring may enhance the compound's ability to mimic nucleosides, thus interfering with nucleic acid synthesis.

Antiviral Activity

Research indicates that compounds similar to This compound exhibit significant antiviral properties. For instance:

- Inhibition of Viral Replication: Studies suggest that the compound can inhibit the replication of certain viruses by targeting viral polymerases, which are crucial for viral RNA synthesis .

- Mechanism Similarity to NRTIs: The compound's structure resembles nucleoside reverse transcriptase inhibitors (NRTIs), which are effective against retroviruses like HIV.

Anticancer Activity

The antiproliferative effects of this compound have been explored in various cancer cell lines:

- Cell Viability Assays: In vitro studies demonstrate that the compound reduces cell viability in cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

- Topoisomerase Inhibition: Similar compounds have shown the ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair, leading to increased DNA damage in cancer cells .

Study 1: Antiviral Efficacy

A study published in PubMed evaluated the antiviral activity of various hydroxymethyl-substituted compounds against herpes simplex virus (HSV). The results indicated that compounds with similar structural features significantly reduced viral titers in infected cells, suggesting potential clinical applications in treating HSV infections .

Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of related oxathiolane derivatives on human breast cancer cell lines. The findings revealed that these compounds induced apoptosis through the mitochondrial pathway and were effective in reducing tumor growth in xenograft models .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C9H10N4O3S |

| Molecular Weight | 246.26 g/mol |

| CAS Number | 135483606 |

| Antiviral Activity | Significant against HSV |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Mechanism of Action | Inhibition of viral polymerases and topoisomerase II |

Properties

CAS No. |

149819-64-7 |

|---|---|

Molecular Formula |

C9H10N4O3S |

Molecular Weight |

254.27 g/mol |

IUPAC Name |

9-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1H-purin-6-one |

InChI |

InChI=1S/C9H10N4O3S/c14-1-6-16-5(2-17-6)13-4-12-7-8(13)10-3-11-9(7)15/h3-6,14H,1-2H2,(H,10,11,15)/t5-,6-/m0/s1 |

InChI Key |

NWAMVXFWUIMGLW-WDSKDSINSA-N |

Isomeric SMILES |

C1[C@H](O[C@@H](S1)CO)N2C=NC3=C2N=CNC3=O |

Canonical SMILES |

C1C(OC(S1)CO)N2C=NC3=C2N=CNC3=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.